

# hardness and abrasion resistance comparison of Ni-P and Ni-B coatings

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# A Comparative Guide to Electroless Nickel Coatings: Ni-P vs. Ni-B

A comprehensive analysis of the hardness and abrasion resistance of electroless nickel-phosphorus (Ni-P) and nickel-boron (Ni-B) coatings reveals distinct advantages for each, guiding researchers and engineers in selecting the optimal surface treatment for their specific applications. In their as-deposited states, Ni-B coatings generally exhibit higher hardness and superior wear resistance compared to Ni-P coatings. However, heat treatment can significantly enhance the mechanical properties of both, with Ni-P coatings achieving hardness levels comparable to or even exceeding those of as-deposited Ni-B.

Electroless nickel plating is a versatile surface finishing process that deposits a uniform layer of a nickel alloy onto a substrate without the use of an external electrical current. This autocatalytic process is prized for its ability to coat complex geometries evenly. The two most common types of electroless nickel coatings are nickel-phosphorus (Ni-P) and nickel-boron (Ni-B), distinguished by the reducing agent used in the plating bath. These coatings are widely employed across various industries, including aerospace, automotive, electronics, and oil and gas, to enhance hardness, wear resistance, and corrosion protection.[1]

# Hardness Comparison: As-Deposited and Heat-Treated



In the as-deposited condition, Ni-B coatings typically demonstrate a higher intrinsic hardness than Ni-P coatings. The hardness of as-deposited Ni-P coatings generally ranges from 450 to 600 Vickers Hardness (HV), while as-deposited Ni-B coatings can exhibit hardness values between 570 and 700 HV.[2][3]

Heat treatment is a critical post-plating process that can dramatically increase the hardness of both Ni-P and Ni-B coatings. This enhancement is attributed to the precipitation of hard intermetallic phases within the nickel matrix. For Ni-P coatings, heat treatment at temperatures around 400°C for one hour can lead to the formation of nickel phosphide (Ni<sub>3</sub>P) precipitates, boosting the hardness to a range of 880 to 1050 HV.[4][5] Similarly, heat-treating Ni-B coatings at temperatures between 350°C and 450°C for one hour results in the formation of nickel borides (such as Ni<sub>2</sub>B and Ni<sub>3</sub>B), which can elevate the hardness to levels exceeding 900 HV and, in some cases, even up to 1262 HV.[3][6][7]

It is noteworthy that the hardness of both coatings can decrease if the heat treatment temperature is too high, due to the coarsening of the strengthening precipitates.[5][6]

## **Abrasion Resistance: A Tale of Two Coatings**

The abrasion resistance of a coating is its ability to withstand material loss from mechanical actions such as rubbing, scraping, or erosion. This property is closely related to hardness but is also influenced by factors like ductility and the coefficient of friction.

Generally, Ni-B coatings, with their higher as-deposited hardness, tend to offer better abrasion resistance in their initial state compared to Ni-P coatings.[8][9] However, the significant increase in hardness achieved through heat treatment of Ni-P coatings can make them highly competitive in terms of wear performance. For instance, heat-treated high-phosphorus electroless nickel deposits have shown significant improvements in abrasion resistance.[2]

The choice between Ni-P and Ni-B for abrasion resistance often depends on the specific application and whether a post-plating heat treatment is feasible. For applications requiring high wear resistance without subsequent heat treatment, Ni-B is often the preferred choice. Conversely, where heat treatment is possible, Ni-P can be engineered to provide excellent abrasion resistance.

## **Quantitative Data Summary**



The following tables summarize the key performance indicators for Ni-P and Ni-B coatings based on experimental data from various studies.

Coating Type	Condition	Hardness (Vickers Hardness - HV)
Ni-P	As-Deposited	450 - 600[2][4]
Heat-Treated (approx. 400°C, 1 hr)	880 - 1050[4][5]	
Ni-B	As-Deposited	570 - 700[3]
Heat-Treated (350°C - 450°C, 1 hr)	908 - 1262[3][6]	

Coating Type	Condition	Taber Wear Index (mg/1000 cycles)	Notes
Medium to High Phosphorus Ni-P	As-Plated	18 - 25[2]	CS-10 wheel, 1000g load
Heat-Treated	12 - 15[2]	CS-10 wheel, 1000g	_
		load	

# **Experimental Protocols**

The data presented in this guide are derived from standardized testing methodologies to ensure comparability and reliability. The primary tests used to evaluate hardness and abrasion resistance are Microhardness Testing, the Taber Abrasion Test, and the Pin-on-Disk Test.

## **Microhardness Testing**

Microhardness testing is a common method for determining the hardness of coatings. The Vickers hardness test is frequently employed, where a diamond indenter in the shape of a



pyramid is pressed into the coating surface with a specific load. The dimensions of the resulting indentation are then measured to calculate the hardness value.

- Apparatus: Leitz Microhardness Tester with a Vickers diamond indenter.[3]
- Procedure: A controlled load (e.g., 100g) is applied to the indenter for a set duration (e.g., 15 seconds).[3] The diagonals of the resulting indentation are measured using a microscope, and the Vickers Hardness number (HV) is calculated. Multiple measurements are taken and averaged to ensure accuracy.

### **Taber Abrasion Test**

The Taber Abrasion Test is a widely recognized method for evaluating the wear resistance of coatings. It subjects a coated sample to the abrasive action of two rotating wheels under a specified load.[10][11][12] The resistance to abrasion is typically quantified by the weight loss of the sample after a certain number of cycles (Taber Wear Index).[5][11]

- Apparatus: Taber Abraser.[2]
- Abrasive Wheels: Commonly used wheels include CS-10 or CS-17.[2][10]
- Load: A standard load of 1000 grams is often applied.[2]
- Procedure: The coated sample is mounted on a turntable. The abrasive wheels are brought into contact with the sample surface under the specified load. The turntable rotates, and the abrasive wheels wear the surface. The test is run for a predetermined number of cycles (e.g., 1000 cycles). The weight of the sample is measured before and after the test to determine the mass loss, which is reported as the Taber Wear Index in milligrams per 1000 cycles.[5]

### **Pin-on-Disk Test**

The Pin-on-Disk test is another standard method for assessing the wear and friction characteristics of materials.[13][14] In this test, a stationary pin or ball is pressed against a rotating disk with a constant load. The coefficient of friction is measured during the test, and the wear rate is calculated by measuring the volume of material lost from the pin and/or the disk.

[13]

Apparatus: Pin-on-Disk Tribometer.[15][16]

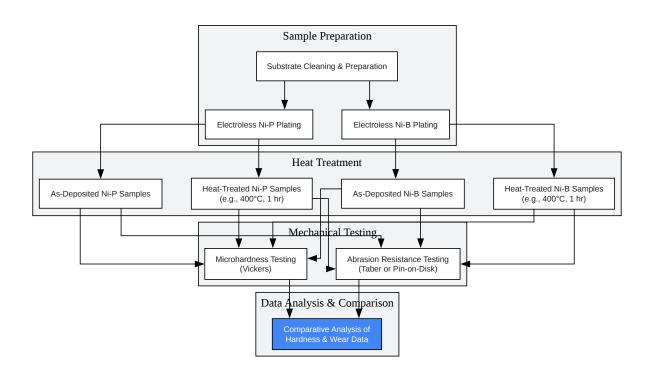


- Pin/Ball Material: Often a hard material like Al<sub>2</sub>O<sub>3</sub>.
- Disk Material: The coated substrate.
- Procedure: The coated disk is mounted on a rotating stage. The pin is brought into contact
  with the disk surface under a specific load. The disk rotates at a constant speed for a set
  distance or time. The frictional force is continuously monitored to determine the coefficient of
  friction. After the test, the wear tracks on the disk and the wear scar on the pin are analyzed,
  often using optical microscopy or profilometry, to calculate the wear volume and wear rate.[6]

## Visualizing the Experimental Workflow

To better understand the logical flow of comparing these two coatings, the following diagram illustrates a typical experimental workflow.





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Experimental workflow for comparing Ni-P and Ni-B coatings.

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